molecular formula C4H8NO6P B610803 (1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid CAS No. 107729-45-3

(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid

Cat. No. B610803
CAS RN: 107729-45-3
M. Wt: 197.08
InChI Key: CGWBGDOPBYWJKZ-UHFFFAOYSA-N
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Description

SF2312 is an enolase inhibitor. SF2312 is a phosphonate antibiotic of unknown mode of action produced by the actinomycete Micromonospora, which is active under anaerobic conditions.

Scientific Research Applications

Enzyme Inhibition

SF2312, a variant of (1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, has been identified as a potent inhibitor of the glycolytic enzyme Enolase. The effectiveness of SF2312 and its analog MethylSF2312 in inhibiting Enolase in both human cancer cells and bacteria was attributed to the specific (3S,5S)-enantiomer binding to the enzyme's active site (Pisaneschi et al., 2019).

Molecular Characterization

The NMR spectra of (hydroxypyridin-3-yl-methyl)phosphonic acid, a related compound, were investigated to understand its structure and behavior. This study highlights the complex chemical nature and potential applications of such compounds in various scientific fields (Chruszcz et al., 2003).

Synthesis of Derivatives

Research has been conducted on synthesizing functionalized derivatives of (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate. These derivatives have potential applications in medicinal chemistry, showcasing the versatile nature of the parent compound (Głowacka et al., 2021).

Quantum Chemical Investigation

A quantum chemical study on related pyrrolidinone compounds provided insights into their electronic properties. Such investigations are crucial for understanding the molecular behavior and potential applications in various scientific areas (Bouklah et al., 2012).

Broad Applications of Phosphonic Acids

Phosphonic acids, a group to which this compound belongs, have diverse applications including drug development, material science, and medical imaging. Their structural analogy to phosphates makes them significant in many research fields (Sevrain et al., 2017).

properties

CAS RN

107729-45-3

Molecular Formula

C4H8NO6P

Molecular Weight

197.08

IUPAC Name

(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid

InChI

InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11)

InChI Key

CGWBGDOPBYWJKZ-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SF2312;  SF 2312;  SF-2312

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
Reactant of Route 2
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
Reactant of Route 3
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
Reactant of Route 4
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
Reactant of Route 5
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
Reactant of Route 6
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid

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